molecular formula C8H5BrF4O2 B6317346 2-(2-Bromo-1,1,2,2-tetrafluoroethoxy)phenol CAS No. 220004-16-0

2-(2-Bromo-1,1,2,2-tetrafluoroethoxy)phenol

Cat. No. B6317346
M. Wt: 289.02 g/mol
InChI Key: ADIPXSHJXFCBLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Bromo-1,1,2,2-tetrafluoroethoxy)phenol, commonly referred to as 2-BTFEP, is an organic compound and a member of the phenol family. It is a colorless, crystalline solid with a sweet, phenolic odor. This compound is used in a variety of scientific research applications, such as organic synthesis, chromatography, and spectroscopy. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other compounds.

Scientific Research Applications

2-BTFEP is widely used in scientific research applications due to its unique properties. It is an excellent solvent for chromatography and spectroscopy, and it can be used to separate components of a mixture. It is also used in organic synthesis as a reagent to synthesize a variety of compounds. Additionally, it can be used as a catalyst in the synthesis of pharmaceuticals, agrochemicals, and other compounds.

Mechanism Of Action

The mechanism of action of 2-BTFEP is not fully understood. However, it is believed that the compound acts as a Lewis acid, which is a type of acid that can accept an electron pair from a base. This allows the compound to act as a catalyst in the synthesis of various compounds. Additionally, it is believed that the compound can act as a proton donor, allowing it to facilitate the exchange of protons between molecules.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-BTFEP are not well understood. However, it is believed that the compound is not toxic and does not have any adverse effects on humans or animals. Additionally, it is believed to be non-irritating to the skin and eyes.

Advantages And Limitations For Lab Experiments

The advantages of using 2-BTFEP in lab experiments include its low cost, high solubility in organic solvents, and its ability to act as a catalyst in the synthesis of various compounds. Additionally, the compound is non-toxic and non-irritating, making it safe to use in lab experiments. The main limitation of using 2-BTFEP is that it is not very stable and can decompose over time. Additionally, it can be difficult to remove from a reaction mixture, as it is not very soluble in water.

Future Directions

The future of 2-BTFEP is promising. The compound has many potential applications, including its use as a catalyst in the synthesis of pharmaceuticals, agrochemicals, and other compounds. Additionally, the compound could be used as a reagent in organic synthesis and chromatography. Additionally, further research is needed to better understand the biochemical and physiological effects of the compound. Finally, researchers are working on developing more efficient methods for synthesizing 2-BTFEP, as well as more efficient ways to remove the compound from reaction mixtures.

properties

IUPAC Name

2-(2-bromo-1,1,2,2-tetrafluoroethoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF4O2/c9-7(10,11)8(12,13)15-6-4-2-1-3-5(6)14/h1-4,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADIPXSHJXFCBLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)OC(C(F)(F)Br)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromo-1,1,2,2-tetrafluoroethoxy)phenol

Synthesis routes and methods

Procedure details

A solution of 54.42 g of 1-(2-bromo-1,1,2,2-tetrafluoroethoxy)-2-methoxybenzene in 500 ml of an acid mixture of acetic acid (96% by weight)/hydrobromic acid (48% by weight) 2.5:1 was stirred for 43 hours under reflux, the completeness of the reaction being monitored by gas chromatography (GC). The reaction mixture was then cooled to 20° C. and poured into water. The organic phase was separated off and the aqueous phase was extracted twice with dichloromethane. The extracts were added to the organic phase, and the mixture was dried over magnesium sulfate and evaporated in vacuo. Distillation of the residue gave 43.55 g (83.9% of theory) of 2-(2-bromo-1,1,2,2-tetrafluoroethoxy)-phenol of boiling point 84° C./20 mbar.
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